molecular formula C9H7ClFNO3S B6206846 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 2758000-82-5

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B6206846
CAS No.: 2758000-82-5
M. Wt: 263.7
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Description

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with a molecular structure that includes a fluorine atom, a ketone group, and a sulfonyl chloride group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Hydroxyl Derivatives: Formed from reduction of the ketone group.

    Quinoline Derivatives: Formed from oxidation of the tetrahydroquinoline ring.

Mechanism of Action

The mechanism of action of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom and ketone group also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to the presence of the fluorine atom at the 8-position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

CAS No.

2758000-82-5

Molecular Formula

C9H7ClFNO3S

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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